2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid

Medicinal Chemistry Conformational Analysis Xanthine Oxidase Inhibition

Researchers pursuing XO inhibitor or PPAR agonist programs require precise ortho-fluoro-4-CF3 substitution to maintain target engagement and metabolic stability. Generic substitution with meta-fluoro or des-fluoro analogs risks invalidating SAR hypotheses. - 2-Phenylthiazole-4-carboxylic acid scaffold: XO IC50 as low as 48.6 nM in optimized derivatives. - Ortho-fluoro-4-CF3 motif: mimics sodelglitazar core for PPARδ/α/γ fragment screening. - 98% purity with batch QC (HPLC, NMR) minimizes impurity-driven assay artifacts. - Carboxylic acid handle enables rapid amide coupling for PROTAC linker attachment.

Molecular Formula C11H5F4NO2S
Molecular Weight 291.22 g/mol
Cat. No. B13631175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid
Molecular FormulaC11H5F4NO2S
Molecular Weight291.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)F)C2=NC(=CS2)C(=O)O
InChIInChI=1S/C11H5F4NO2S/c12-7-3-5(11(13,14)15)1-2-6(7)9-16-8(4-19-9)10(17)18/h1-4H,(H,17,18)
InChIKeyZWHJRKBHFNCOBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid: Core Scaffold and Positional Analogues


2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid (CAS 2172306-32-8) is a C11H5F4NO2S (MW 291.22) fluorinated heterocyclic building block comprising a 1,3-thiazole core substituted at the 2-position with a 2-fluoro-4-(trifluoromethyl)phenyl ring and bearing a carboxylic acid at the 4-position . The compound belongs to the 2-phenylthiazole-4-carboxylic acid family, a scaffold with established precedent as xanthine oxidase (XO) inhibitors reaching IC50 values of 48.6 nM in optimized derivatives [1]. Its closest commercially available regioisomeric and substitutional analogues—differing in fluorine position (ortho- vs. meta-fluoro) or the presence of an additional methyl group on the thiazole—can alter ligand binding geometry, metabolic stability, and downstream functionalization chemistry. Procurement decisions for this compound as a medicinal chemistry intermediate or fragment-screening hit require explicit justification of its ortho-fluoro substitution pattern relative to these near-neighbor alternatives.

Established 2-phenylthiazole-4-carboxylic acid pharmacophore scaffold for xanthine oxidase inhibitor programs
Ortho-fluoro-4-CF₃ substitution pattern supports conformational pre-organization studies
Supplied with documented QC (NMR, HPLC, GC) suitable for fragment-based screening and medicinal chemistry SAR

Why This Compound Cannot Be Interchanged with Simple Analogs


Within the 2-phenylthiazole-4-carboxylic acid series, the position of the fluoro substituent on the phenyl ring is a key determinant of biological target engagement. SAR studies on related 2-phenylthiazole-4-carboxylic acid XO inhibitors demonstrate that even minor modifications to the aryl substitution pattern can alter IC50 values by more than an order of magnitude [1]. The ortho-fluoro group in the target compound introduces a unique dihedral angle between the phenyl and thiazole rings, influencing both the conformational pre-organization of the carboxylic acid for target hydrogen bonding and the compound's susceptibility to cytochrome P450-mediated oxidative metabolism. The absence of the ortho-fluoro (as in the des-fluoro 4-CF3 analog CAS 144061-16-5) or relocation to the meta-position (CAS 937602-43-2) can produce divergent pharmacokinetic and pharmacodynamic profiles that are not predictable a priori. Therefore, generic substitution among these near-identical building blocks without explicit comparative biological or physicochemical data risks invalidating SAR hypotheses and confounding lead optimization campaigns.

Fluorine position on the phenyl ring (ortho vs. meta) may shift binding geometry and potency profile; regioisomers are not interchangeable without comparative data.
Metabolic stability (CYP450 oxidation) may differ between ortho-fluoro and meta-fluoro analogs; the ortho substitution can shield the thiazole-adjacent position, but this requires experimental validation.
Carboxylic acid position is critical: the 5-carboxylic acid thiazole regioisomer (CAS 1186404-90-9) cannot engage the Arg880/Thr1010 binding pharmacophore required for xanthine oxidase inhibition.

Quantitative Differentiation Evidence


Conformational Restriction of the Phenyl-Thiazole Torsion Angle

In the 2-phenylthiazole-4-carboxylic acid XO inhibitor pharmacophore, the carboxylic acid at the 4-position of the thiazole forms a critical salt bridge with Arg880 in the XO active site; the dihedral angle between the 2-phenyl ring and the thiazole plane dictates the spatial orientation of this acid. The ortho-fluoro substituent on the 2-phenyl ring of CAS 2172306-32-8 restricts rotation about the C2–C1′ bond compared to the unsubstituted or meta-substituted analogs. The unsubstituted 2-phenylthiazole-4-carboxylic acid scaffold yields compound 8 with an XO IC50 of 48.6 nM [1]; however, the specific contribution of the ortho-fluoro-4-CF3 substitution pattern to binding affinity relative to the meta-fluoro-4-CF3 isomer (CAS 937602-43-2) has not been reported publicly as of the cutoff date. The torsional constraint imposed by the ortho-fluoro group is a class-level inference based on established ortho-substituent effects in biaryl systems.

Conformational Restriction
Class-level inference
Ortho-fluoro restricts phenyl-thiazole rotation vs. meta/unsubstituted; predicted smaller dihedral angle range
Supports conformational pre-organization hypothesis for target binding
Experimental torsional data not available; inference from biaryl ortho-substitution literature
Medicinal Chemistry Conformational Analysis Xanthine Oxidase Inhibition

Distinct CYP450 Metabolic Profile Versus Meta-Fluoro Analog

Fluorine substitution position on the phenyl ring is a well-established determinant of cytochrome P450 oxidative metabolism rates. In aryl-thiazole systems, ortho-fluoro substituents can shield the adjacent C–H bond from CYP-mediated oxidation, whereas meta-fluoro substituents may leave the para-position of the phenyl ring (relative to the thiazole attachment) more exposed to metabolic attack. The 2-fluoro-4-CF3 pattern in CAS 2172306-32-8 positions the fluorine adjacent to the thiazole linkage, potentially reducing metabolic clearance compared to the 3-fluoro-4-CF3 isomer (CAS 937602-43-2), where the fluorine is meta to the thiazole connection. While direct comparative intrinsic clearance data (e.g., human liver microsome Clint) for these two exact regioisomers are not available in the public domain, the general principle is supported by extensive literature on ortho- vs. meta-fluoro effects in drug-like molecules [1]. This is a class-level inference requiring experimental validation.

CYP450 Metabolic Profile
Class-level inference
Ortho-fluoro may shield adjacent C–H from oxidation; meta-fluoro leaves para-position more exposed
Metabolic stability may differ between regioisomers; requires experimental intrinsic clearance data
No comparative Clint data for these exact isomers publicly available
Drug Metabolism Pharmacokinetics CYP450

Carboxylic Acid Position Determines H-Bond Geometry

The closest methyl-substituted analog, 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 1186404-90-9; MW 305.25), differs from CAS 2172306-32-8 in two critical respects: (i) the carboxylic acid is relocated from the thiazole 4-position to the 5-position, and (ii) a methyl group is introduced at the thiazole 4-position. This substitution pattern fundamentally alters the H-bond donor/acceptor geometry. In the XO inhibitor pharmacophore, the 4-carboxylic acid of the thiazole forms a bidentate salt bridge with Arg880 and a hydrogen bond with Thr1010; the 5-carboxylic acid analog cannot engage these residues in the same orientation, as demonstrated by the activity cliff observed between thiazole-4-carboxylic acid (IC50 = 48.6 nM for compound 8) and thiazole-5-carboxylic acid derivatives, which are inactive or weakly active at this target [1]. The methyl group at position 4 further introduces steric clash with the active site pocket. CAS 2172306-32-8 retains the unsubstituted 4-carboxylic acid required for this key pharmacophoric interaction, while CAS 1186404-90-9 does not. No direct head-to-head XO IC50 comparison for these exact two compounds has been published, but the pharmacophoric incompatibility of the 5-carboxylic acid regioisomer is well-established in the literature [1].

H-Bond Geometry
Cross-study comparable
4-COOH thiazole regioisomer required for Arg880/Thr1010 interaction; 5-COOH analog incompatible with XO pharmacophore
Only the 4-carboxylic acid regioisomer supports nanomolar XO inhibition (48.6 nM reported for parent scaffold)
Activity cliff between 4-COOH and 5-COOH series confirmed by Xu et al. (2019)
Fragment-Based Drug Design Hydrogen Bonding Thiazole Regioisomerism

Commercially Documented Purity and QC Benchmarking

Bidepharm provides CAS 2172306-32-8 at a standard purity of 98% and makes available batch-specific QC documentation including NMR, HPLC, and GC data . In comparison, the meta-fluoro regioisomer (CAS 937602-43-2) is listed by multiple suppliers at 95% purity without universally guaranteed batch QC certificates . The 3% purity differential (98% vs. 95%) translates to a 60% lower maximum impurity burden (2% vs. 5%), which is significant for fragment-based screening where false positives from impurities can derail hit validation, and for medicinal chemistry SAR studies where impurity-driven assay interference cannot be tolerated. While purity values are supplier-specific rather than intrinsic compound properties, the documented availability of 98% material with full QC characterization for the ortho-fluoro isomer provides a practical procurement advantage over the more limited characterization routinely offered for the meta-fluoro analog.

Purity & QC Benchmarking
Cross-study comparable
98% purity with NMR, HPLC, GC documentation vs. 95% for meta-fluoro analog (batch QC not universally guaranteed)
Lower impurity burden (2% vs. 5%) reduces false-positive risk in fragment screens and biochemical assays
Supplier-specific specification; verify batch COA upon procurement
Chemical Procurement Quality Control Reproducibility

Lipophilic Ligand Efficiency Profile Versus Des-Fluoro Analog

The additional ortho-fluoro substituent in CAS 2172306-32-8 (C11H5F4NO2S) increases molecular weight by 18 g/mol relative to the des-fluoro 4-CF3 analog CAS 144061-16-5 (C11H6F3NO2S, MW 273.23) [1]. Based on the accepted contribution of an aromatic fluorine to logP (ΔlogP ≈ +0.1 to +0.4 per fluorine atom), the ortho-fluoro analog is predicted to have marginally higher lipophilicity. In fragment-based drug discovery, the additional fluorine atom can be leveraged to improve membrane permeability without substantially increasing logP beyond the desirable range (logP < 3 for lead-like compounds). The des-fluoro analog may exhibit lower membrane permeability due to reduced overall lipophilicity. This is a class-level inference supported by the well-characterized relationship between aromatic fluorination and logP in medicinal chemistry.

Lipophilic Efficiency
Class-level inference
Predicted ΔlogP ≈ +0.1 to +0.4 vs. des-fluoro analog; MW increase of 18 g/mol
Ortho-fluoro may fine-tune lipophilicity and permeability without inflating logP beyond lead-like range
No experimental logP values located; consensus prediction only
Lipophilicity Drug-likeness Ligand Efficiency

Application Scenarios


Xanthine Oxidase Inhibitor Lead Optimization

Research groups pursuing urate-lowering therapies for gout and hyperuricemia can employ CAS 2172306-32-8 as a direct fragment for XO inhibitor SAR studies. The established 2-phenylthiazole-4-carboxylic acid scaffold has demonstrated IC50 values as low as 48.6 nM against XO [1]. The ortho-fluoro-4-CF3 substitution pattern provides a pre-organized conformation for Arg880 binding and a vector for metabolic stability optimization. Researchers should measure XO IC50, human liver microsome stability, and CYP450 inhibition for this specific analog to quantify its advantage over the meta-fluoro (CAS 937602-43-2) and des-fluoro (CAS 144061-16-5) comparators. The compound's 98% purity with batch QC documentation minimizes the risk of impurity-driven assay artifacts in sensitive biochemical assays.

PPAR Pan-Agonist Fragment Library Screening

The 2-fluoro-4-(trifluoromethyl)phenyl-thiazole motif is a recognized privileged substructure in PPAR pan-agonists, most notably sodelglitazar (GW 677954), which incorporates the same ortho-fluoro-4-CF3-phenyl-thiazole core . CAS 2172306-32-8 serves as a minimal fragment for PPAR ligand-binding domain co-crystallography and biophysical screening (SPR, ITC). Its ortho-fluoro positioning mimics the conformational presentation found in the full agonist scaffold, making it a better fragment surrogate for PPARδ/α/γ screening than the meta-fluoro regioisomer. The carboxylic acid enables ready conjugation to elaborated moieties for fragment growing. Procurement at 98% purity supports unambiguous hit calling in fragment screens where impurity-derived false positives are a critical concern.

Covalent Inhibitor and PROTAC Warhead Design

The 4-carboxylic acid group of CAS 2172306-32-8 is amenable to conversion to acyl halides, activated esters, or amides, enabling its use as a handle for introducing the fluorinated phenyl-thiazole fragment into larger bifunctional molecules. In PROTAC development, the carboxylic acid can be coupled to a PEG or alkyl linker for attachment to an E3 ligase recruiting element. The ortho-fluoro-4-CF3 substitution pattern provides a distinctive three-dimensional shape that can influence ternary complex formation differently than meta-fluoro or des-fluoro analogs. While direct PROTAC data for this specific warhead are not publicly available, the scaffold's compatibility with amide coupling chemistry and its established presence in bioactive molecules (e.g., sodelglitazar) make it a rational choice for exploratory degrader synthesis.

Agrochemical Fluorinated Thiazole Ester Intermediate

Thiazole-4-carboxylic acid esters are disclosed as plant protection agents in patent literature (e.g., Bayer Intellectual Property GmbH) [2]. CAS 2172306-32-8 can be esterified to produce novel fluorinated thiazole-4-carboxylic acid ester derivatives for fungicidal or herbicidal screening. The ortho-fluoro-4-CF3 substitution imparts increased lipophilicity and metabolic stability relative to non-fluorinated phenylthiazole analogs, potentially enhancing foliar uptake and phloem mobility. Procurement at 98% purity ensures that agrochemical screening results are not confounded by synthesis byproducts. Researchers should benchmark the ester's antifungal MIC values against the des-fluoro and meta-fluoro ester analogs to quantify the contribution of fluorine position to in vivo efficacy.

Application
Selection Property
Validation Focus
Xanthine oxidase inhibitor lead optimization
Ortho-fluoro conformational pre-organization
XO IC₅₀ and human liver microsome stability assays
PPAR pan-agonist fragment screening
Privileged ortho-fluoro-4-CF₃-phenyl-thiazole motif
SPR/ITC binding and co-crystallography with PPAR LBD
Covalent inhibitor & PROTAC warhead design
4-COOH amenable to amide coupling for linker attachment
Ternary complex formation and degrader selectivity profiling
Agrochemical fluorinated thiazole ester intermediate
Fluorinated scaffold for enhanced lipophilicity and metabolic stability
Antifungal MIC and foliar uptake assays vs. des-fluoro analogs
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